molecular formula C26H24N4O6 B13381603 Diethyl 5-{2-[1-benzoyl-2-oxo-2-(3-pyridinylamino)ethylidene]hydrazino}isophthalate

Diethyl 5-{2-[1-benzoyl-2-oxo-2-(3-pyridinylamino)ethylidene]hydrazino}isophthalate

Cat. No.: B13381603
M. Wt: 488.5 g/mol
InChI Key: IAOYXSMEHIOFIM-OYFYKKLISA-N
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Description

Diethyl 5-{2-[1-benzoyl-2-oxo-2-(3-pyridinylamino)ethylidene]hydrazino}isophthalate is a complex organic compound with the molecular formula C26H24N4O6. It is known for its unique structure, which includes a benzoyl group, a pyridinylamino group, and an isophthalate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-{2-[1-benzoyl-2-oxo-2-(3-pyridinylamino)ethylidene]hydrazino}isophthalate typically involves multiple steps. One common method includes the reaction of diethyl isophthalate with hydrazine hydrate to form the hydrazide intermediate. This intermediate is then reacted with 1-benzoyl-2-oxo-2-(3-pyridinylamino)acetaldehyde under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-{2-[1-benzoyl-2-oxo-2-(3-pyridinylamino)ethylidene]hydrazino}isophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Diethyl 5-{2-[1-benzoyl-2-oxo-2-(3-pyridinylamino)ethylidene]hydrazino}isophthalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 5-{2-[1-benzoyl-2-oxo-2-(3-pyridinylamino)ethylidene]hydrazino}isophthalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 5-{2-[1-benzoyl-2-oxo-2-(4-pyridinylamino)ethylidene]hydrazino}isophthalate
  • Diethyl 5-{2-[1-benzoyl-2-oxo-2-(2-pyridinylamino)ethylidene]hydrazino}isophthalate
  • Diethyl 5-{2-[1-benzoyl-2-oxo-2-(3-quinolinylamino)ethylidene]hydrazino}isophthalate

Uniqueness

Diethyl 5-{2-[1-benzoyl-2-oxo-2-(3-pyridinylamino)ethylidene]hydrazino}isophthalate is unique due to its specific substitution pattern and the presence of both benzoyl and pyridinylamino groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C26H24N4O6

Molecular Weight

488.5 g/mol

IUPAC Name

diethyl 5-[[(Z)-1-hydroxy-3-oxo-1-phenyl-3-(pyridin-3-ylamino)prop-1-en-2-yl]diazenyl]benzene-1,3-dicarboxylate

InChI

InChI=1S/C26H24N4O6/c1-3-35-25(33)18-13-19(26(34)36-4-2)15-21(14-18)29-30-22(23(31)17-9-6-5-7-10-17)24(32)28-20-11-8-12-27-16-20/h5-16,31H,3-4H2,1-2H3,(H,28,32)/b23-22-,30-29?

InChI Key

IAOYXSMEHIOFIM-OYFYKKLISA-N

Isomeric SMILES

CCOC(=O)C1=CC(=CC(=C1)N=N/C(=C(/C2=CC=CC=C2)\O)/C(=O)NC3=CN=CC=C3)C(=O)OCC

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)N=NC(=C(C2=CC=CC=C2)O)C(=O)NC3=CN=CC=C3)C(=O)OCC

Origin of Product

United States

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